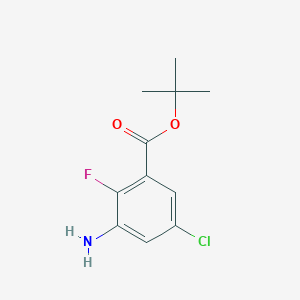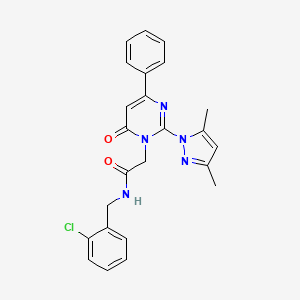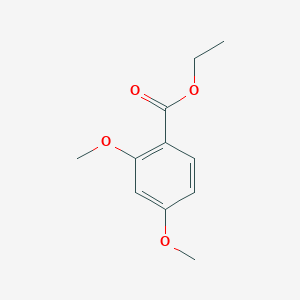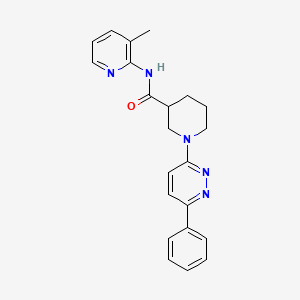
(E)-8-(2-(4-fluorobenzylidene)hydrazinyl)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-8-(2-(4-fluorobenzylidene)hydrazinyl)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H21FN6O2 and its molecular weight is 420.448. The purity is usually 95%.
BenchChem offers high-quality (E)-8-(2-(4-fluorobenzylidene)hydrazinyl)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-8-(2-(4-fluorobenzylidene)hydrazinyl)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Neurodegenerative Diseases
Research on benzyl-substituted tetrahydropyrazino purinediones, which share a structural similarity with the compound , highlights their potential as multitarget drugs for neurodegenerative diseases. These compounds have shown significant activity as dual-target-directed A1/A2A adenosine receptor antagonists and monoamine oxidase (MAO) inhibitors. Such properties suggest their utility in developing therapeutic agents for conditions like Parkinson's and Alzheimer's disease, offering symptomatic as well as disease-modifying treatment advantages over single-target therapeutics (Brunschweiger et al., 2014).
Environmental Monitoring
A novel hydrazone Schiff's base derivative, closely related to the compound of interest, has been synthesized and used as a dual-mode chromofluorogenic sensor for fluoride ions in water. This application is particularly relevant for environmental monitoring, providing a simple, cheap, and rapid method for fluoride detection in remote areas. The use of smartphones for digital imaging and test strip assays enhances the practicality of this approach for non-specialists (Yadav et al., 2020).
Material Science
In the field of material science, derivatives of benzylidenehydrazinyl purinediones have been explored for their stimuli-responsive fluorescence properties. These compounds demonstrate significant potential in developing novel fluorescent materials with tunable properties, relevant for sensors, and optical devices. The ability to control fluorescence responses through structural modifications underscores the versatility of these compounds in designing advanced materials (Hariharan et al., 2018).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-8-(2-(4-fluorobenzylidene)hydrazinyl)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione involves the condensation of 4-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This hydrazone is then reacted with 1,3-dimethyl-7-phenethylxanthine to form the desired product.", "Starting Materials": [ "4-fluorobenzaldehyde", "hydrazine hydrate", "1,3-dimethyl-7-phenethylxanthine" ], "Reaction": [ "Step 1: Condensation of 4-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.", "Step 2: Reaction of the hydrazone with 1,3-dimethyl-7-phenethylxanthine to form the desired product." ] } | |
CAS番号 |
682776-18-7 |
製品名 |
(E)-8-(2-(4-fluorobenzylidene)hydrazinyl)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione |
分子式 |
C22H21FN6O2 |
分子量 |
420.448 |
IUPAC名 |
8-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-(2-phenylethyl)purine-2,6-dione |
InChI |
InChI=1S/C22H21FN6O2/c1-27-19-18(20(30)28(2)22(27)31)29(13-12-15-6-4-3-5-7-15)21(25-19)26-24-14-16-8-10-17(23)11-9-16/h3-11,14H,12-13H2,1-2H3,(H,25,26)/b24-14+ |
InChIキー |
SQNLCUSQUDWEEM-ZVHZXABRSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC=C(C=C3)F)CCC4=CC=CC=C4 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(Z)-ethyl 2-((8-methoxy-3-((4-methoxyphenyl)carbamoyl)-2H-chromen-2-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2560451.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2560452.png)
![benzyl N-[(5S)-5-amino-6-(methylamino)-6-oxohexyl]carbamate](/img/structure/B2560453.png)

![2-[(2-Chlorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole](/img/structure/B2560455.png)
![Ethyl 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-2-methylpropanoate](/img/structure/B2560456.png)

![2-Chloro-N-[[1-(hydroxymethyl)-2-phenylcyclopropyl]methyl]propanamide](/img/structure/B2560464.png)

![2-(2,4-dichlorophenoxy)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2560468.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2560469.png)

![2-[3-(benzenesulfonyl)propanoylamino]-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2560471.png)